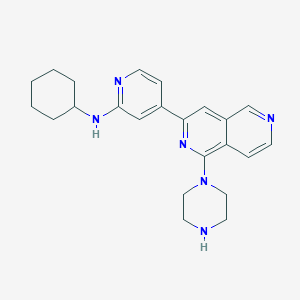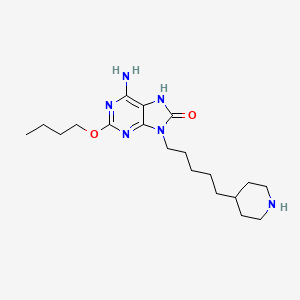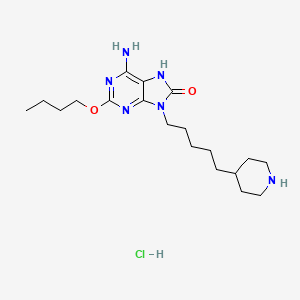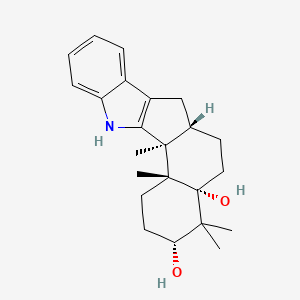
N-cyclohexyl-4-(1-(piperazin-1-yl)-2,6-naphthyridin-3-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(1-(piperazin-1-yl)-2,6-naphthyridin-3-yl)pyridin-2-amine: is a complex organic compound that belongs to the class of heterocyclic amines This compound features a unique structure combining a cyclohexyl group, a piperazine ring, a naphthyridine moiety, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(1-(piperazin-1-yl)-2,6-naphthyridin-3-yl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: Starting with a suitable precursor, such as 2,6-dichloropyridine, the naphthyridine core can be constructed through a series of nucleophilic aromatic substitution reactions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the naphthyridine intermediate reacts with piperazine under basic conditions.
Cyclohexyl Group Addition: The cyclohexyl group is typically added through a reductive amination process, where the amine group of the intermediate reacts with cyclohexanone in the presence of a reducing agent like sodium cyanoborohydride.
Final Coupling: The final step involves coupling the pyridine ring to the naphthyridine-piperazine intermediate, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the naphthyridine or pyridine rings, potentially leading to partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydrogenated derivatives of the naphthyridine and pyridine rings.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-cyclohexyl-4-(1-(piperazin-1-yl)-2,6-naphthyridin-3-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific biological targets makes it useful in the development of new diagnostic tools and therapeutic agents.
Medicine
Medically, this compound shows potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new drugs, particularly in the treatment of neurological disorders and cancers.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical reactivity.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-4-(1-(piperazin-1-yl)-2,6-naphthyridin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-4-(1-(piperazin-1-yl)-2,6-naphthyridin-3-yl)pyridin-2-amine: can be compared to other heterocyclic amines with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C23H28N6 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-(1-piperazin-1-yl-2,6-naphthyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C23H28N6/c1-2-4-19(5-3-1)27-22-15-17(6-9-26-22)21-14-18-16-25-8-7-20(18)23(28-21)29-12-10-24-11-13-29/h6-9,14-16,19,24H,1-5,10-13H2,(H,26,27) |
Clave InChI |
DIZACSOTRSXCHC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=C4C=CN=CC4=C3)N5CCNCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)-5-pyridin-4-yloxyphenyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B10780270.png)
![(2S)-1-[(2S)-2-[(2-azidoacetyl)amino]propanoyl]-N-[(2S)-1-[[(2S)-3-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-4,4-difluoropyrrolidine-2-carboxamide](/img/structure/B10780277.png)
![2-anilino-N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]benzamide](/img/structure/B10780279.png)
![(6-chloro-1H-indol-3-yl)-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone](/img/structure/B10780284.png)
![6-(cyclopropylmethoxy)-5-[2-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B10780291.png)
![3-Methyl-2-[4-(trifluoromethyl)phenyl]-N-[(R)-2-(2-pyridylmethylamino)-5-indanyl]benzamide](/img/structure/B10780292.png)
![(2E,4E,6E)-7-(3,3-Dimethyl-2,3-dihydro-benzo[b]thiophen-5-yl)-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B10780301.png)
![4-[1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10780313.png)
![(2S)-2-[[2-[(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-(aminomethyl)-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-oxo-1,4,5,10-tetrahydroazepino[3,4-b]indol-2-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10780321.png)
![(5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B10780322.png)


![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B10780334.png)
